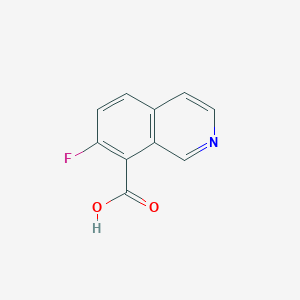7-Fluoroisoquinoline-8-carboxylic acid
CAS No.: 1955557-25-1
Cat. No.: VC5460237
Molecular Formula: C10H6FNO2
Molecular Weight: 191.161
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955557-25-1 |
|---|---|
| Molecular Formula | C10H6FNO2 |
| Molecular Weight | 191.161 |
| IUPAC Name | 7-fluoroisoquinoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C10H6FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-5H,(H,13,14) |
| Standard InChI Key | ONWAQCJVFPMDNQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=CN=C2)C(=O)O)F |
Introduction
Structural Characteristics and Molecular Identification
Core Molecular Architecture
7-Fluoroisoquinoline-8-carboxylic acid belongs to the isoquinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. The fluorine atom at position 7 and the carboxylic acid group at position 8 introduce electronic and steric modifications that influence reactivity and intermolecular interactions. The planar bicyclic system facilitates π-π stacking, while the electron-withdrawing fluorine and carboxylic acid groups enhance solubility in polar solvents .
2D and 3D Structural Representations
The SMILES notation C1=CC(=C(C2=C1C=CN=C2)C(=O)O)F succinctly encodes the connectivity: a fluorine atom branches from the benzene ring at position 7, and a carboxylic acid group (-COOH) occupies position 8 . The InChIKey ONWAQCJVFPMDNQ-UHFFFAOYSA-N provides a unique identifier for computational searches and database entries .
Crystallographic and Conformational Data
While experimental crystallographic data remain unavailable, PubChem’s 3D conformer model predicts a nearly planar structure with minor distortions due to steric interactions between the fluorine and carboxylic acid groups . The fluorine’s electronegativity induces a dipole moment, polarizing the adjacent C-F bond and influencing electronic distribution across the aromatic system .
Synthesis and Production Pathways
Inferred Synthetic Strategies
Although no direct synthesis protocols for 7-fluoroisoquinoline-8-carboxylic acid are documented, analogous methodologies for related isoquinoline carboxylic acids provide plausible routes. For example, CN112500341A details a multi-step synthesis of 7-hydroxyquinoline-4-carboxylic acid, involving bromoisatin intermediates, decarboxylation, and hydrolysis . Adapting such approaches could involve:
-
Halogenation: Introducing fluorine via electrophilic substitution or metal-catalyzed coupling.
-
Cyclization: Constructing the isoquinoline core using Friedländer or Pomeranz-Fritsch reactions.
-
Functional Group Interconversion: Oxidizing a methyl group to a carboxylic acid or employing hydrolysis of nitriles .
Critical Reaction Considerations
-
Fluorination: Selective fluorination at position 7 may require directed ortho-metalation or use of fluorine-containing reagents (e.g., Selectfluor®).
-
Decarboxylation Stability: The carboxylic acid group’s position adjacent to the nitrogen atom necessitates mild reaction conditions to prevent decarboxylation .
Physicochemical Properties
Molecular and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₆FNO₂ | |
| Molecular Weight | 191.16 g/mol | |
| Predicted CCS (Ų) [M+H]+ | 137.2 | |
| SMILES | C1=CC(=C(C2=C1C=CN=C2)C(=O)O)F |
Solubility and Stability
The carboxylic acid group confers moderate water solubility, enhanced in basic media via deprotonation. The compound is expected to exhibit stability under inert conditions but may degrade under strong acids or bases due to hydrolysis of the carboxylic acid or defluorination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume